9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole
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Description
9-[1,1'-biphenyl]-3-yl-9'-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole is a useful research compound. Its molecular formula is C48H32N2 and its molecular weight is 636.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that biphenyl derivatives are small-molecule inhibitors of pd-1/pd-l1 . PD-1 is a protein on the surface of T-cells that functions as an immune checkpoint, and PD-L1 is a protein that binds to PD-1 and inhibits T-cell activity .
Mode of Action
Based on the information about biphenyl derivatives, it can be inferred that this compound might interact with its targets (pd-1/pd-l1) to inhibit their activity . This inhibition could potentially prevent the downregulation of the immune response, thereby enhancing the body’s ability to fight against cancer cells .
Biochemical Pathways
The inhibition of pd-1/pd-l1 interaction can affect the immune response pathway . By blocking this interaction, T-cells may remain active and continue to attack cancer cells. The downstream effects could include reduced tumor growth and potentially tumor shrinkage .
Pharmacokinetics
It’s known that biphenyl derivatives have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that the compound could be effectively absorbed into the bloodstream, distributed to the site of action (tumor), metabolized, and then excreted from the body .
Result of Action
Based on the known effects of pd-1/pd-l1 inhibitors, the result of action could be an enhanced immune response against cancer cells . This could potentially lead to a reduction in tumor size and improved patient outcomes .
Action Environment
Factors such as the patient’s overall health, the presence of other medications, and the specific characteristics of the tumor (such as size, location, and type) could potentially influence the compound’s action and efficacy .
Properties
IUPAC Name |
9-(3-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2/c1-3-12-33(13-4-1)35-22-26-39(27-23-35)49-45-20-9-7-18-41(45)43-31-37(24-28-47(43)49)38-25-29-48-44(32-38)42-19-8-10-21-46(42)50(48)40-17-11-16-36(30-40)34-14-5-2-6-15-34/h1-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYDYNVXBIQORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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